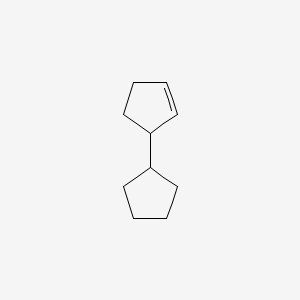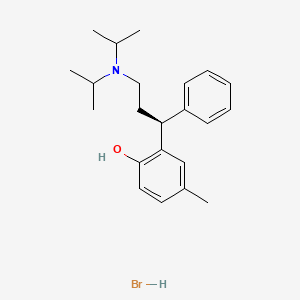![molecular formula C9H16O4 B13794206 ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethoxy group and a hydroxy group attached to a butanoate backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid+Ethanol→Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate+Water
Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl (2E)-2-[ethoxy(carbonyl)methylidene]butanoate.
Reduction: Formation of ethyl (2E)-2-[ethoxy(hydroxy)methyl]butanol.
Substitution: Formation of ethyl (2E)-2-[substituted(hydroxy)methylidene]butanoate.
科学的研究の応用
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
作用機序
The mechanism of action of ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert specific biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Propyl ethanoate: Used in the fragrance industry for its pleasant smell.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters.
特性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h10H,4-6H2,1-3H3/b8-7+ |
InChIキー |
JBRFPUOICIFMPU-BQYQJAHWSA-N |
異性体SMILES |
CC/C(=C(/O)\OCC)/C(=O)OCC |
正規SMILES |
CCC(=C(O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


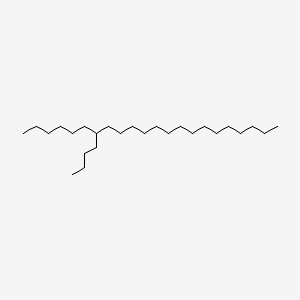
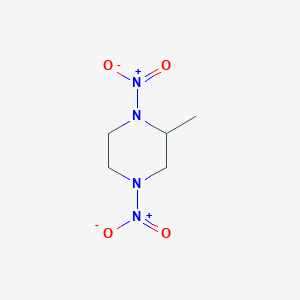
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
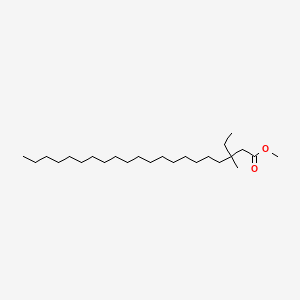
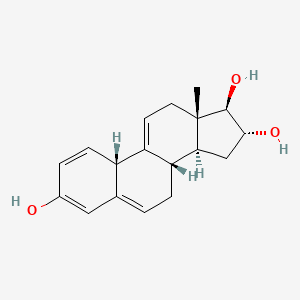
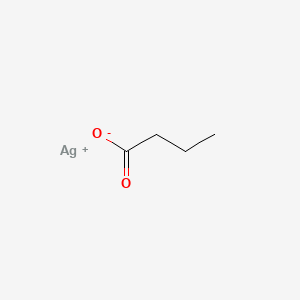
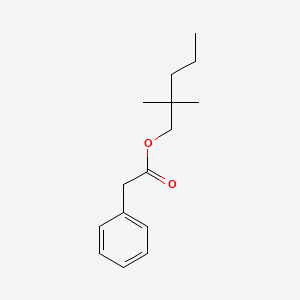
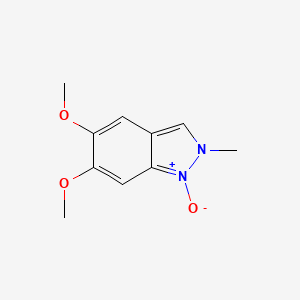
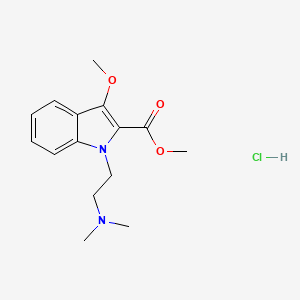

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

